6-Azidosulfonylhexyltriethoxysilane
Overview
Description
6-Azidosulfonylhexyltriethoxysilane is an organosilane compound with the molecular formula C₁₂H₂₇N₃O₅SSi. It is known for its ability to form durable bonds between organic and inorganic materials, making it a valuable silane coupling agent . This compound is used in various applications due to its unique chemical properties, including its ability to undergo nitrene insertion into aliphatics and aromatics at elevated temperatures .
Scientific Research Applications
6-Azidosulfonylhexyltriethoxysilane has a wide range of scientific research applications, including:
Mechanism of Action
6-Azidosulfonylhexyltriethoxysilane: primarily targets cellular components involved in surface modification and adhesion. Specifically, it interacts with silanol groups on surfaces, such as glass, metal oxides, and ceramics. These silanol groups serve as anchor points for the compound, allowing it to form stable covalent bonds.
Action Environment
Environmental factors significantly influence the compound’s efficacy and stability:
- High humidity promotes hydrolysis and surface binding. Elevated temperatures accelerate reactions. Different materials exhibit varying reactivity with the compound.
Preparation Methods
The synthesis of 6-Azidosulfonylhexyltriethoxysilane involves the reaction of hexyltriethoxysilane with sulfonyl azide. The reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the successful formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet commercial standards .
Chemical Reactions Analysis
6-Azidosulfonylhexyltriethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
6-Azidosulfonylhexyltriethoxysilane can be compared with other similar compounds, such as:
4-(Azidosulfonyl)phenethyltrimethoxysilane: This compound also contains an azido group and is used for similar applications in enhancing material properties.
Hexyltriethoxysilane: While lacking the azido group, this compound is used as a silane coupling agent but may not offer the same level of reactivity and versatility as this compound. The uniqueness of this compound lies in its ability to undergo nitrene insertion reactions and its dual functionality, which provides enhanced bonding capabilities compared to other silane coupling agents.
Properties
IUPAC Name |
N-diazo-6-triethoxysilylhexane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O5SSi/c1-4-18-22(19-5-2,20-6-3)12-10-8-7-9-11-21(16,17)15-14-13/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYSEGMTGODKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCS(=O)(=O)N=[N+]=[N-])(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914468 | |
Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96550-26-4 | |
Record name | 1-Hexanesulfonyl azide, 6-(triethoxysilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096550264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azidosulfonylhexyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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